The compound 2-(4-(cyclohex-3-enecarboxamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide, with the CAS number 1396768-14-1, is a complex organic molecule that belongs to the class of tetrazole derivatives. It features a tetrazole ring, an amide functional group, and a cyclohexene structure, which contribute to its potential biological activity and chemical reactivity. The molecular formula for this compound is and it has a molecular weight of approximately 394.4 g/mol .
This compound is classified as a carboxamide due to the presence of the carboxamide functional group (-C(=O)N-) and is also recognized for its tetrazole moiety. It is often used in scientific research, particularly in medicinal chemistry and pharmacology, due to its potential therapeutic properties .
The synthesis of 2-(4-(cyclohex-3-enecarboxamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide typically involves several key steps:
The synthesis requires careful control over reaction conditions including temperature, solvent choice, and time to optimize yield and purity. Techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are typically employed for monitoring reaction progress and product purification .
The molecular structure of 2-(4-(cyclohex-3-enecarboxamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide can be represented using its SMILES notation: CC(C(=O)N1C(=N[N+]=N1)C(=O)N(C(F)(F)F)C(=O)C(C=C(C(C)C)=C(C=C1)=C1)=C1)=C1
.
The three-dimensional conformation of the molecule can be analyzed using techniques such as X-ray crystallography or computational modeling to predict its spatial arrangement and potential interactions with biological targets.
The compound may participate in various chemical reactions typical for amides and tetrazoles:
Each reaction's conditions significantly influence the pathway and product distribution. For example, hydrolysis may require elevated temperatures or prolonged reaction times for complete conversion.
The mechanism of action for 2-(4-(cyclohex-3-enecarboxamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide is not fully elucidated but may involve:
Further studies involving pharmacological assays are necessary to confirm its mechanism of action and therapeutic potential .
Relevant analyses such as melting point determination, solubility tests, and stability assessments are crucial for understanding the practical handling of this compound in laboratory settings .
This compound has potential applications in various scientific fields:
Given its complex structure and potential biological activity, ongoing research into this compound could reveal new insights into drug development and therapeutic applications .
CAS No.: 10484-09-0
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.:
CAS No.: 75023-40-4